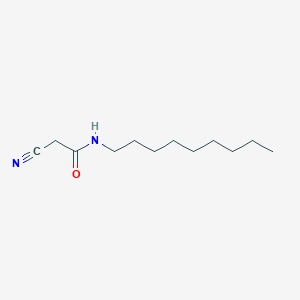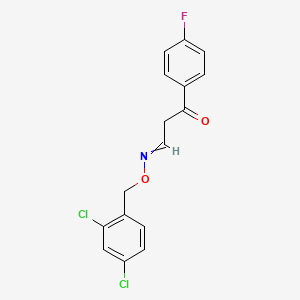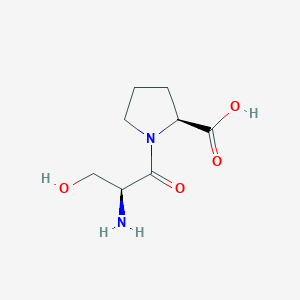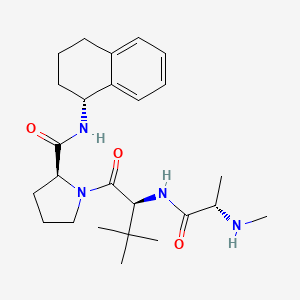
2-cyano-N-nonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-nonylacetamide is an organic compound with the molecular formula C₁₂H₂₂N₂O It is a member of the cyanoacetamide family, characterized by the presence of a cyano group (-CN) and an amide group (-CONH₂) attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-nonylacetamide typically involves the reaction of nonylamine with cyanoacetic acid or its derivatives. One common method is the condensation reaction between nonylamine and ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
[ \text{C}9\text{H}{19}\text{NH}_2 + \text{NCCH}_2\text{COOEt} \rightarrow \text{C}9\text{H}{19}\text{NHCOCH}_2\text{CN} + \text{EtOH} ]
This reaction is usually carried out under reflux conditions in an ethanol solvent. The product, this compound, is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of nonylamine and ethyl cyanoacetate to a reactor, followed by the removal of ethanol by distillation. The crude product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-nonylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The active methylene group in the cyanoacetamide moiety can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) can be used.
Condensation Reactions: Aldehydes or ketones in the presence of a base (e.g., sodium ethoxide) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Major Products Formed
Nucleophilic Substitution: Substituted cyanoacetamide derivatives.
Condensation Reactions: Heterocyclic compounds such as pyridines and pyrazoles.
Hydrolysis: Nonylamine and cyanoacetic acid.
Scientific Research Applications
2-cyano-N-nonylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-cyano-N-nonylacetamide is primarily related to its ability to act as a nucleophile due to the presence of the cyano and amide groups. These functional groups can interact with various molecular targets, including enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-cyanoacetamide: A simpler analog with a similar structure but lacking the nonyl group.
N-cyanoacetylurea: Contains a urea moiety instead of the nonyl group.
2-cyano-N-phenylacetamide: Contains a phenyl group instead of the nonyl group.
Uniqueness
2-cyano-N-nonylacetamide is unique due to the presence of the long nonyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly useful in applications where lipophilicity is advantageous, such as in the design of lipophilic drug candidates or membrane-active compounds.
Properties
IUPAC Name |
2-cyano-N-nonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13/h2-9,11H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUOPDXQMYCTEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312781 |
Source


|
| Record name | 2-Cyano-N-nonylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52493-39-7 |
Source


|
| Record name | 2-Cyano-N-nonylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52493-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-nonylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)
![ethyl (Z)-2-cyano-3-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propenoate](/img/structure/B1308598.png)







